molecular formula C21H26ClN3O4S B501572 N-(5-chloro-2-methoxyphenyl)-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)acetamide CAS No. 890599-81-2

N-(5-chloro-2-methoxyphenyl)-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)acetamide

Cat. No.: B501572
CAS No.: 890599-81-2
M. Wt: 452g/mol
InChI Key: BOIYETXMXTZNHY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperazine ring, a sulfonyl group, and a chloro-methoxyphenyl moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)acetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Sulfonyl Group: The piperazine intermediate is then reacted with a sulfonyl chloride derivative, such as 3,4-dimethylbenzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonylated piperazine.

    Attachment of the Chloro-Methoxyphenyl Moiety: The final step involves the acylation of the sulfonylated piperazine with 5-chloro-2-methoxyphenylacetyl chloride under anhydrous conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups at the chloro or methoxy positions.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-2-(4-(phenylsulfonyl)piperazin-1-yl)acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-(4-(methylsulfonyl)piperazin-1-yl)acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-(4-(ethylsulfonyl)piperazin-1-yl)acetamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)acetamide is unique due to the presence of the 3,4-dimethylphenylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O4S/c1-15-4-6-18(12-16(15)2)30(27,28)25-10-8-24(9-11-25)14-21(26)23-19-13-17(22)5-7-20(19)29-3/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIYETXMXTZNHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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